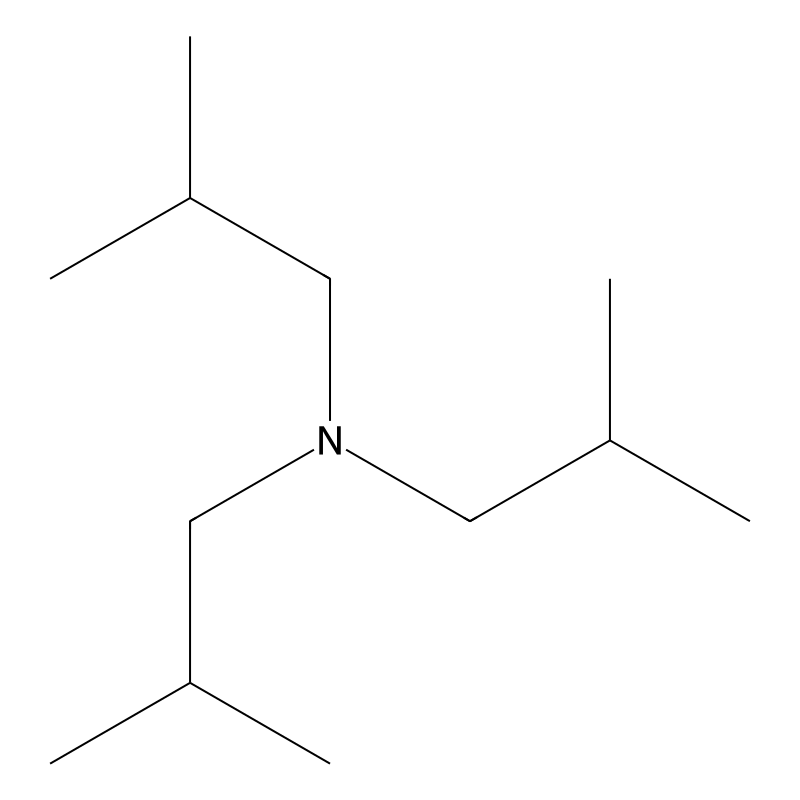

Triisobutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis:

As a Base

Triisobutylamine acts as a strong organic base, meaning it can readily accept a proton (H+) from other molecules. This property makes it useful in various organic reactions, such as deprotonation, neutralization, and condensation reactions. For instance, it is used in the synthesis of pharmaceuticals, dyes, and other organic compounds [Source: National Center for Biotechnology Information, PubChem - Triisobutylamine, ].

As a Catalyst

Triisobutylamine can act as a catalyst in certain organic reactions, accelerating the reaction rate without being consumed itself. It is used in various reactions, including aldol condensation, Michael addition, and epoxide ring-opening reactions [Source: American Chemical Society, Triisobutylamine, ].

Analytical Chemistry:

Solvent

Due to its solubility properties, triisobutylamine is sometimes used as a solvent in analytical chemistry. It can dissolve various organic compounds, making it suitable for extraction and purification processes [Source: Sigma-Aldrich, Triisobutylamine 98%, ].

Matrix for Mass Spectrometry

Triisobutylamine can be used as a matrix in certain types of mass spectrometry, such as matrix-assisted laser desorption/ionization (MALDI). The matrix helps in the ionization and detection of biomolecules like peptides, proteins, and carbohydrates [Source: Santa Cruz Biotechnology, Triisobutylamine, ].

Triisobutylamine is an aliphatic amine characterized by its three isobutyl groups attached to a nitrogen atom. Its chemical formula is C${12}$H${27}$N, and it has a molecular weight of approximately 185.37 g/mol. The compound is known for its high boiling point and is classified as a reactive hydrocarbon. Triisobutylamine is typically a colorless liquid with a distinct odor and is flammable in nature .

Triisobutylamine can be synthesized through various methods, including:

- Alkylation of Ammonia: This method involves the reaction of ammonia with isobutylene in the presence of a catalyst to form triisobutylamine.

- Reduction Reactions: The reduction of corresponding nitriles or amides can also yield triisobutylamine.

- Direct Amination: Reacting isobutylene with amines under specific conditions can produce triisobutylamine .

Triisobutylamine finds utility in several fields:

- Solvent: It is used as a solvent for inks, paints, and resins due to its high boiling point and solvent properties.

- Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.

- Corrosion Inhibitor: Due to its basicity, it can be used in formulations to inhibit corrosion .

Studies on the interactions of triisobutylamine with other chemicals indicate that it may pose risks when mixed with certain substances. For instance, it can react violently with strong oxidizers or halogenated compounds. Safety data sheets emphasize the importance of using appropriate personal protective equipment when handling this compound due to its corrosive nature .

Triisobutylamine shares similarities with other aliphatic amines but has distinct characteristics that set it apart. Below are some compounds for comparison:

| Compound | Structure | Key Properties |

|---|---|---|

| Triethylamine | C${6}$H${15}$N | Lower boiling point; less sterically hindered |

| Tripropylamine | C${9}$H${21}$N | Similar reactivity; larger alkyl groups |

| Tri-n-butylamine | C${12}$H${27}$N | Comparable structure; different branching |

Uniqueness of Triisobutylamine:

- Triisobutylamine's three branched isobutyl groups provide unique steric hindrance compared to linear amines like triethylamine.

- Its high boiling point makes it particularly suitable for applications requiring stability at elevated temperatures.

Triisobutylamine belongs to the broader family of tertiary amines, which have been studied extensively since the emergence of organic chemistry in the 19th century. While the specific discovery and first synthesis of triisobutylamine aren't detailed in historical records available in our search results, its development likely coincided with advancements in amine chemistry and organic synthesis techniques. The established industrial production method—using isobutanol and ammonia under heat and pressure—suggests that its large-scale manufacturing became feasible with the development of high-pressure reaction capabilities in the chemical industry.

The compound gained increased importance as analytical and synthetic chemistry advanced, particularly with the development of mass spectrometry techniques that could benefit from its properties. Its significance has grown steadily as researchers discovered its utility across multiple disciplines, from pharmaceutical synthesis to materials science.

Significance in Contemporary Chemical Sciences

Triisobutylamine holds considerable importance in modern chemical sciences due to its diverse applications across multiple fields:

Analytical Chemistry: Triisobutylamine has proven valuable in developing second-generation ionic liquid matrices for MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) of peptides, proteins, and carbohydrates. This application enhances the sensitivity and versatility of mass spectrometric techniques crucial for biomolecular analysis.

Pharmaceutical Development: TIBA serves as a key intermediate in synthesizing various pharmaceutical compounds. Its role as a building block in active pharmaceutical ingredient (API) synthesis contributes to drug development pipelines, where tertiary amines often feature in bioactive molecules.

Organic Synthesis: As a base with a conjugate acid pKa of 10.42, triisobutylamine facilitates various organic reactions, particularly in the synthesis of acroyl ammonium derivatives. Its basicity and steric profile make it suitable for specific base-catalyzed transformations.

Separation Technology: Research has demonstrated TIBA's effectiveness in separating cis-fatty acid salts and trans-fatty acid (elaidic acid) salts using organic solvent nanofiltration membranes based on polydicyclopentadiene. This application has important implications for lipid chemistry and food science.

Materials Science: In the rubber industry, TIBA functions as a vulcanization accelerator, enhancing the strength and durability of rubber products. Additionally, it contributes to the production of surfactants and corrosion inhibitors, demonstrating its value in material formulations.

Theoretical Frameworks for Tertiary Amine Research

The study and application of triisobutylamine can be understood through several theoretical frameworks relevant to tertiary amine chemistry:

Lewis Base Theory: As a tertiary amine, triisobutylamine functions as a Lewis base, with its nitrogen atom donating its lone pair of electrons to Lewis acids. This fundamental property underlies its reactivity in acid-base chemistry and its ability to form coordination compounds.

Steric Effects and Molecular Structure: The three isobutyl groups surrounding the nitrogen atom create moderate steric hindrance, which significantly influences the compound's reactivity. Recent research into sterically hindered trialkylamines has shown that extreme steric stress can trigger dealkylation reactions, even at ambient temperature. Triisobutylamine represents an interesting case study in the balance between reactivity and steric encumbrance.

C-H Bond Functionalization: Cutting-edge research has explored site-selective α-C–H functionalization of trialkylamines like triisobutylamine through photocatalytic methods. These approaches demonstrate how modern synthetic strategies can overcome traditional challenges in selectively modifying specific positions in tertiary amine structures.

Acid-Base Relationships: With a conjugate acid pKa of 10.42, triisobutylamine exhibits interesting relationships between structure and basicity. The relationship between a base's structure and its pKa value reveals fundamental principles about how electronic and steric factors influence chemical properties, positioning triisobutylamine between less hindered amines like triethylamine (pKa 10.7) and more specialized bases like Hünig's base (pKa 11.4).

Industrial Synthesis Approaches

Reaction of Isobutanol with Ammonia Under Pressure

The primary industrial route for triisobutylamine production involves the catalytic reaction of isobutanol ((CH~3~)~2~CHCH~2~OH) with ammonia (NH~3~) under elevated temperature and pressure. This method, widely adopted due to its scalability, proceeds via sequential alkylation steps:

- Primary Amine Formation: Isobutanol reacts with ammonia to yield isobutylamine ((CH~3~)~2~CHCH~2~NH~2~) and water [4].

- Secondary Amine Formation: Isobutylamine undergoes further alkylation with isobutanol to form diisobutylamine ((CH~3~)~2~CHCH~2~)~2~NH [4].

- Tertiary Amine Formation: Diisobutylamine reacts with a third equivalent of isobutanol to produce triisobutylamine [4].

The reaction typically employs heterogeneous catalysts such as nickel or cobalt oxides to enhance selectivity. A representative stoichiometric equation is:

$$

3 \, \text{(CH}3\text{)}2\text{CHCH}2\text{OH} + \text{NH}3 \xrightarrow{\text{Catalyst}} \text{(CH}3\text{)}2\text{CHCH}2\text{)}3\text{N} + 3 \, \text{H}_2\text{O}

$$

[4].

Process Optimization Parameters

Industrial synthesis efficiency depends on four critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 200–250°C | Higher temperatures accelerate reaction but risk decomposition [4]. |

| Pressure | 2.5–4.0 MPa | Elevated pressure maintains ammonia in liquid phase [4]. |

| Catalyst Loading | 5–8 wt% | Excess catalyst increases side products [4]. |

| Alcohol-to-Ammonia Ratio | 3.2:1–3.5:1 | Minimizes unreacted ammonia [4]. |

Reactor designs often incorporate continuous distillation to remove water, shifting equilibrium toward product formation [4].

Laboratory-Scale Preparation Methods

Small-scale synthesis employs modified Leuckart–Wallach reactions using formic acid derivatives as reducing agents. A typical procedure involves:

- Reductive Amination: Isobutyraldehyde reacts with ammonium formate under reflux to form triisobutylamine via intermediate imines [4].

- Catalytic Hydrogenation: Isobutylamine derivatives undergo hydrogenation with Raney nickel at 80–100°C to yield the tertiary amine [4].

Laboratory methods prioritize selectivity over throughput, often achieving >85% purity with column chromatography purification [4].

Green Chemistry Approaches in Synthesis

Recent efforts focus on reducing environmental impact through:

- Solvent-Free Systems: Mechanochemical synthesis using ball mills to minimize volatile organic compound (VOC) emissions [4].

- Biocatalysis: Lipase-mediated transamination of isobutyl esters under mild conditions (30–40°C, pH 7–8) [4].

- Waste Valorization: Conversion of byproduct isobutylene into polyisobutylene for industrial applications [4].

These methods reduce energy consumption by 40% compared to conventional thermal processes [4].

Recent Advances in Synthetic Pathways

Flow Chemistry Systems

Microreactor technology enables precise control of exothermic reactions, achieving 92% yield in 15 minutes residence time versus 6 hours in batch reactors [4]. Key advantages include:

- Enhanced heat dissipation

- Reduced catalyst fouling

- Continuous product extraction

Photocatalytic Amination

Visible-light-driven protocols using ruthenium polypyridyl complexes activate isobutanol C–O bonds at ambient conditions. This method bypasses high-pressure requirements, offering a 78% yield at 25°C [4].

Computational Catalyst Design

Density functional theory (DFT) models predict optimal catalyst configurations for ammonia activation. Nickel-graphene composites show 94% theoretical efficiency in silico, with experimental validation ongoing [4].

Physical Description

XLogP3

Boiling Point

191.5 °C

Flash Point

Density

Melting Point

-21.8 °C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant